

# 4-Chloropyridazin-3-amine CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 4-Chloropyridazin-3-amine

CAS No.: 1353101-17-3

Cat. No.: B2642291

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Title: **4-Chloropyridazin-3-amine** (CAS 1353101-17-3): Structural Properties, Synthetic Methodologies, and Applications in Drug Discovery

## Executive Summary

**4-Chloropyridazin-3-amine** is a highly versatile halogenated heterocyclic building block critical to modern medicinal chemistry. Featuring an electron-deficient pyridazine core functionalized with adjacent amino and chloro groups, it serves as a primary scaffold for the synthesis of complex fused heterocycles—such as diazaindoles—and advanced pharmacophores. This technical guide provides a comprehensive analysis of its physicochemical properties, field-proven synthetic protocols, and its mechanistic role in drug development.

## Molecular Architecture & Physicochemical Profile

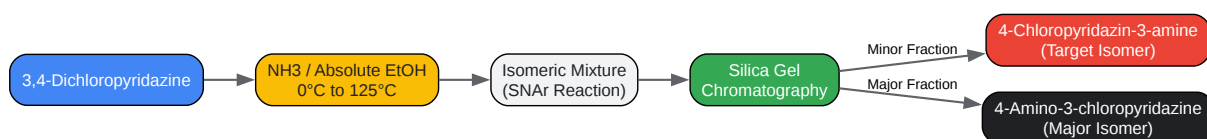
The structural uniqueness of **4-chloropyridazin-3-amine** lies in the ortho-relationship between the electron-donating amino group at C3 and the electron-withdrawing chlorine atom at C4. This push-pull electronic configuration dictates its regioselectivity in cross-coupling and nucleophilic substitution reactions.

Table 1: Physicochemical and Structural Properties

Property	Value
Chemical Name	4-Chloropyridazin-3-amine
Synonyms	3-Amino-4-chloropyridazine; 4-Chloro-3-pyridazinamine
CAS Number	1353101-17-3[1]
Molecular Formula	C4H4ClN3[1]
Molecular Weight	129.55 g/mol [1]
SMILES String	NC1=NN=CC=C1Cl[1]
Appearance	Off-white solid[2]
Storage Conditions	2-8°C (Cold-chain recommended for long-term stability)[2]

## Synthetic Methodologies: Regioselective Amination

The primary synthetic route to **4-chloropyridazin-3-amine** involves the nucleophilic aromatic substitution (S<sub>N</sub>Ar) of 3,4-dichloropyridazine with ammonia. Due to the electronic asymmetry of the pyridazine ring, this reaction typically yields a mixture of isomers (4-amino-3-chloropyridazine and 3-amino-4-chloropyridazine)[3]. The protocol below details the synthesis and the critical chromatographic separation required to isolate the target compound.



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Figure 1: Synthetic workflow and isomeric separation of **4-chloropyridazin-3-amine**.

### Step-by-Step Protocol: Synthesis and Isolation

- **Reagent Preparation:** Dissolve 1.0 equivalent of 3,4-dichloropyridazine in absolute ethanol. **Causality:** Absolute ethanol is strictly required to prevent the hydrolysis of the highly reactive chloropyridazine into the corresponding pyridazinone, which would occur rapidly in the presence of trace water[3].
- **Amination:** Saturate the solution with anhydrous ammonia gas at 0°C. **Causality:** Lowering the temperature to 0°C maximizes the solubility of ammonia gas in the ethanolic solvent, ensuring a high molar excess of the nucleophile to drive the reaction forward.
- **Reaction Execution:** Seal the mixture in a pressure tube and heat to 125°C for 6 hours. **Causality:** The SNAr on the electron-deficient pyridazine ring requires elevated temperatures and pressure to overcome the activation energy barrier for the amination of the less reactive chloro position[3].
- **Solvent Removal & Extraction:** Cool the reaction to room temperature, evaporate the ethanol under reduced pressure, and extract the crude residue with boiling ethyl acetate. **Causality:** Boiling ethyl acetate selectively dissolves the organic aminated products while leaving behind the insoluble inorganic ammonium chloride (NH<sub>4</sub>Cl) byproduct, creating a self-validating initial purification step.
- **Chromatographic Separation:** Purify the crude mixture via silica gel column chromatography using an ethyl acetate/methanol (10:1) gradient. **Causality:** The two isomers exhibit distinct polarities due to the different hydrogen-bonding capacities of the amino group at the 3- versus 4-position. Careful fraction collection isolates the target **4-chloropyridazin-3-amine** from the major 4-amino-3-chloropyridazine isomer[3].

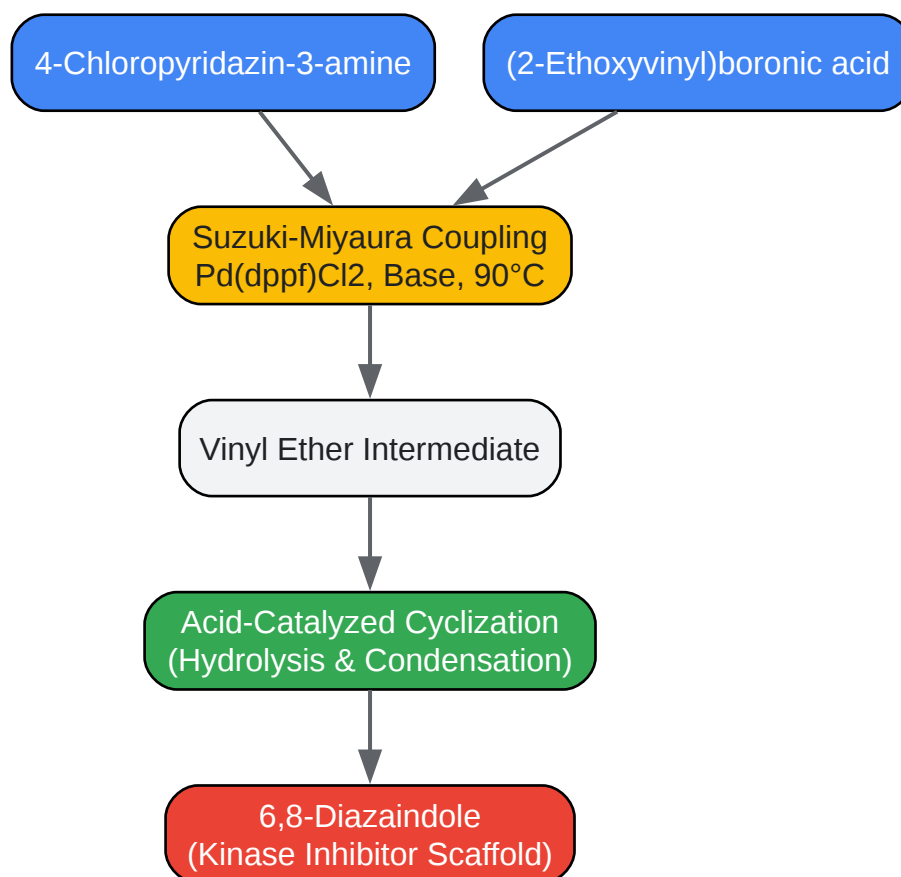
## Applications in Medicinal Chemistry & Drug Development

**4-Chloropyridazin-3-amine** is a critical precursor in the synthesis of advanced therapeutic agents. Its bifunctional nature allows for sequential cross-coupling and cyclization reactions.

## Synthesis of 6,8-Diazaindoles

Diazaindoles are bioisosteres of indoles and purines, frequently utilized in kinase inhibitor design. **4-Chloropyridazin-3-amine** reacts with (2-ethoxyvinyl)boronic acid pinacol ester to

form 6,8-diazaindole with high yields (up to 88%)[4].



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Figure 2: Two-step synthesis of 6,8-diazaindole via Suzuki-Miyaura coupling and cyclization.

#### Step-by-Step Protocol: 6,8-Diazaindole Synthesis

- **Catalyst Preparation:** Load a Schlenk flask with **4-chloropyridazin-3-amine**, (2-ethoxyvinyl)boronic acid pinacol ester, Pd(dppf)Cl<sub>2</sub>, and K<sub>2</sub>CO<sub>3</sub>. Causality: The bidentate dppf ligand provides steric bulk and electron density that stabilizes the palladium intermediate, preventing catalyst deactivation during the coupling of the electron-deficient pyridazine[4].
- **Cross-Coupling:** Add a degassed 1,4-dioxane/water mixture under argon and heat to 90°C for 12 hours. Causality: The inert argon atmosphere prevents the oxidation of the active Pd(0) species to inactive Pd(II) complexes, ensuring efficient catalytic turnover.

- Cyclization: Treat the resulting intermediate with aqueous HCl. Causality: The acid hydrolyzes the ethoxyvinyl group to an aldehyde, which subsequently undergoes an intramolecular condensation with the adjacent amino group at the 3-position to form the pyrrole ring of the diazaindole[4].

## Development of DPPM and Anticancer Pharmacophores

Beyond building blocks, **4-chloropyridazin-3-amine** is directly incorporated into complex pharmacophores like DPPM ([4-[2-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl]-pyridazin-3-ylmethanone derivatives). DPPM is synthesized by reacting **4-chloropyridazin-3-amine** with 3,4-dichlorobenzyl chloride and piperazine[5]. DPPM exhibits significant biological activity, including the induction of apoptosis in various cancer cell lines, making it a valuable tool compound for oncology research[5].

## Analytical Characterization & Validation Protocols

To ensure scientific integrity and self-validation of the synthesized **4-chloropyridazin-3-amine**, the following analytical suite is mandatory:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Confirms the regiochemistry. The protons on the pyridazine ring (C5 and C6) will exhibit distinct coupling constants (typically J = 4.5 - 5.0 Hz for ortho coupling). The broad singlet of the -NH<sub>2</sub> group should integrate to 2 protons and disappear upon D<sub>2</sub>O exchange.
- LC-MS (ESI<sup>+</sup>): Validates the molecular weight. The mass spectrum must show the [M+H]<sup>+</sup> peak at m/z 130.0, with a characteristic 3:1 isotopic pattern at m/z 132.0 confirming the presence of a single chlorine atom[1].
- HPLC: Ensures purity (>98% required for downstream cross-coupling). A reverse-phase C18 column with a water/acetonitrile gradient (supplemented with 0.1% TFA) is standard for resolving the target from any residual 4-amino-3-chloropyridazine isomer[5].

## References

- Shanghai Rlavia Technology Co., Ltd. 4-chloro-3-Pyridazinamine Product Specifications. Retrieved from [\[Link\]](#)

- Wageningen University & Research (WUR) eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [\[Link\]](#)

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## Sources

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- To cite this document: BenchChem. [4-Chloropyridazin-3-amine CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2642291/docs#4-chloropyridazin-3-amine-cas-number-and-structure\]](https://www.benchchem.com/product/b2642291/docs#4-chloropyridazin-3-amine-cas-number-and-structure)

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